
An In-Depth Technical Guide to Trifluoromethyl-
tubercidin (TFMT)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Trifluoromethyl-tubercidin
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Abstract
Trifluoromethyl-tubercidin (TFMT) is a novel antiviral compound identified as a potent

inhibitor of the host-cell 2'-O-ribose methyltransferase 1 (MTr1). By targeting a host enzyme

essential for the replication of influenza A and B viruses, TFMT presents a promising

therapeutic strategy with a high barrier to the development of viral resistance. This technical

guide provides a comprehensive overview of the chemical structure, mechanism of action,

biological activity, and relevant experimental protocols for Trifluoromethyl-tubercidin.

Chemical Structure and Properties
Trifluoromethyl-tubercidin is a derivative of the natural product tubercidin, produced by

bacteria of the genus Streptomyces.[1][2] The introduction of a trifluoromethyl group

significantly influences its biological activity.[3]

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of Trifluoromethyl-tubercidin
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Property Value Reference

IUPAC Name

4-Amino-5-(trifluoromethyl)-7-

((2R,3R,4S,5R)-3,4-dihydroxy-

5-

(hydroxymethyl)tetrahydrofura

n-2-yl)-7H-pyrrolo[2,3-

d]pyrimidine

N/A

CAS Number 1854086-05-7 [4]

Molecular Formula C12H13F3N4O4 [4]

Formula Weight 334.25 g/mol [4]

SMILES
O[C@H]1--INVALID-LINK--O--

INVALID-LINK--[C@H]1O
[4]

Appearance White to off-white solid [5]

Solubility
Soluble in DMSO (3.34 mg/mL

with ultrasonic and warming)
[5]

Storage

Store at -20°C, protect from

light. Stock solutions in DMSO

can be stored at -80°C for up

to 6 months.

[5]

Mechanism of Action: Inhibition of Host MTr1 and
Viral Cap-Snatching
Trifluoromethyl-tubercidin exerts its antiviral effect by inhibiting the host enzyme 2'-O-ribose

methyltransferase 1 (MTr1).[6] MTr1 is responsible for the 2'-O-methylation of the 5' cap

structure of host messenger RNAs (mRNAs), a critical step in their maturation.

Influenza viruses are incapable of synthesizing their own 5' cap structures and rely on a

process called "cap-snatching."[6] The viral RNA-dependent RNA polymerase (RdRp) complex,

specifically the PB2 subunit, binds to and cleaves the 5' capped ends of host mRNAs. These

capped fragments are then used as primers to initiate the transcription of viral mRNAs.
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By inhibiting MTr1, Trifluoromethyl-tubercidin prevents the proper methylation of host mRNA

caps.[6] The influenza virus PB2 subunit has a lower affinity for these unmodified caps, leading

to a significant reduction in the efficiency of cap-snatching and, consequently, the inhibition of

viral replication.[6]
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Figure 1: Mechanism of action of Trifluoromethyl-tubercidin.

Biological Activity and Quantitative Data
Trifluoromethyl-tubercidin has demonstrated potent and selective antiviral activity against

influenza A and B viruses in vitro and in vivo.

Table 2: In Vitro Antiviral Activity of Trifluoromethyl-tubercidin
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Assay Cell Line Virus Strain Endpoint Value Reference

Antiviral

Activity
A549

Influenza A

Virus (IAV)
IC50 0.30 µM [4]

Antiviral

Activity
Murine Cells

Influenza A

Virus (IAV)
IC50 7.7 µM [1]

Antiviral

Activity
A549

Influenza A

Virus (IAV)

Viral RNA

levels

Significant

inhibition at

0-10 µM

[5]

Antiviral

Activity
A549

Influenza B

Virus (IBV)

Viral RNA

levels

Significant

inhibition at

0-10 µM

[5]

Cytotoxicity A549 - WST-8 assay

No notable

toxicity at

effective

concentration

s

[4]

In Vivo Efficacy: In a mouse model of influenza A virus infection, intranasal administration of

Trifluoromethyl-tubercidin at 2 mg/kg for two days did not cause weight loss or lung

cytotoxicity.[5] The treatment significantly reduced the mRNA levels of the viral nucleoprotein

(NP) and polymerase basic protein 2 (PB2) in the lungs, indicating effective anti-influenza

activity in vivo.[5]

Experimental Protocols
Synthesis of Trifluoromethyl-tubercidin
A specific, detailed synthesis protocol for Trifluoromethyl-tubercidin is not publicly available

in the cited literature. However, the general synthesis of 7-substituted pyrrolo[2,3-d]pyrimidine

nucleosides, such as tubercidin analogs, often involves a key cross-coupling reaction. For

instance, a Pd(0)/Cu(I)-catalyzed Sonogashira coupling can be employed to introduce

substituents at the 7-position of a 7-iodo-deazapurine nucleoside precursor.[7] The synthesis of

fluorinated pyrimidines can also be achieved through the cyclization of amidine hydrochlorides

with a fluorinated building block like potassium 2-cyano-2-fluoroethenolate.[8] A
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chemoenzymatic approach, utilizing enzymes for stereoselective steps, has also been

described for the synthesis of related nucleoside analogs.[9]

In Vitro MTr1 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds

against a methyltransferase like MTr1. It is based on the detection of radiolabeled methyl group

transfer from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate.

Materials:

Recombinant human MTr1 enzyme

Trifluoromethyl-tubercidin (or other test compounds)

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Unmethylated cap-0 RNA substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂)

Scintillation cocktail and vials

Scintillation counter

Procedure:

Prepare a reaction mixture containing the assay buffer, recombinant MTr1 enzyme, and the

cap-0 RNA substrate.

Add varying concentrations of Trifluoromethyl-tubercidin or a vehicle control (e.g., DMSO)

to the reaction mixture and pre-incubate for 15 minutes at 37°C.

Initiate the methyltransferase reaction by adding ³H-SAM.

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid) and placing

the mixture on ice.
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Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.

Place the filter paper into scintillation vials with a scintillation cocktail.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of Trifluoromethyl-tubercidin
and determine the IC50 value.

Influenza Virus Titer Determination (TCID50 Assay)
The Tissue Culture Infectious Dose 50 (TCID50) assay is a method to quantify the infectious

virus titer.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

96-well cell culture plates

Cell culture medium (e.g., DMEM with 10% FBS)

Infection medium (e.g., DMEM with TPCK-trypsin)

Virus sample (supernatant from infected cells)

Phosphate-buffered saline (PBS)

Procedure:

Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the

next day.

On the day of the assay, prepare ten-fold serial dilutions of the virus sample in infection

medium.

Remove the growth medium from the MDCK cell monolayer and wash with PBS.
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Inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution. Include a set of

wells with infection medium only as a negative control.

Incubate the plate at 37°C in a CO₂ incubator for 3-5 days.

Observe the plates daily for the presence of cytopathic effect (CPE) in each well.

After the incubation period, score each well as positive or negative for CPE.

Calculate the TCID50/mL using the Reed-Muench method.

Cell Viability Assessment (WST-8 Assay)
The WST-8 assay is a colorimetric assay to determine cell viability.

Materials:

Cells cultured in a 96-well plate

WST-8 reagent

Cell culture medium

Microplate reader

Procedure:

Treat cells with various concentrations of Trifluoromethyl-tubercidin for the desired time

period. Include untreated control wells.

Add WST-8 reagent to each well according to the manufacturer's instructions (typically 10%

of the culture volume).

Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control cells.
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Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow from the identification of the target to the

in vivo validation of Trifluoromethyl-tubercidin.
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Click to download full resolution via product page

Figure 2: Experimental workflow for Trifluoromethyl-tubercidin.

Conclusion
Trifluoromethyl-tubercidin is a promising antiviral candidate that targets the host MTr1

enzyme, thereby inhibiting influenza A and B virus replication by disrupting the cap-snatching

mechanism. Its potent in vitro and in vivo activity, coupled with low toxicity at effective

concentrations, makes it an attractive lead compound for the development of novel anti-

influenza therapeutics. The targeting of a host factor suggests a higher barrier to the

emergence of viral resistance compared to drugs that target viral proteins directly. Further

research and development of Trifluoromethyl-tubercidin and related analogs are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethyl-tubercidin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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